Cas no 85345-23-9 (2-chloro-4-methylthiophene-3-carbonyl chloride)

2-Chloro-4-methylthiophene-3-carbonyl chloride is a reactive organosulfur compound primarily used as an intermediate in organic synthesis. Its key structural features include a chloro-substituted thiophene ring and an acyl chloride functional group, making it a versatile building block for pharmaceuticals, agrochemicals, and specialty materials. The compound’s high reactivity enables efficient derivatization, particularly in nucleophilic acyl substitution reactions. Its stability under controlled conditions ensures reliable handling in synthetic workflows. The presence of both chloro and methyl substituents on the thiophene ring enhances its utility in regioselective transformations. This reagent is valued for its role in constructing complex heterocyclic frameworks with precision.
2-chloro-4-methylthiophene-3-carbonyl chloride structure
85345-23-9 structure
Product Name:2-chloro-4-methylthiophene-3-carbonyl chloride
CAS No:85345-23-9
MF:C6H4Cl2OS
MW:195.066358566284
CID:707901
PubChem ID:45081757
Update Time:2026-04-29

2-chloro-4-methylthiophene-3-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarbonylchloride, 2-chloro-4-methyl-
    • 2-chloro-4-methylthiophene-3-carbonyl chloride
    • 3-Thiophenecarbonylchloride,2-chloro-4-methyl-(9CI)

2-chloro-4-methylthiophene-3-carbonyl chloride Pricemore >>

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Additional information on 2-chloro-4-methylthiophene-3-carbonyl chloride

Comprehensive Overview of 2-Chloro-4-Methylthiophene-3-Carbonyl Chloride (CAS No: 85345-23-9)

2-chloro-4-methylthiophene-3-carbonyl chloride, identified by the Chemical Abstracts Service registry number 85345-23-9, is a thiophene-based acyl chloride derivative with significant applications in organic synthesis and medicinal chemistry. This compound has gained attention due to its unique reactivity profile and structural versatility, enabling its use as an intermediate in the preparation of bioactive molecules, pharmaceutical agents, and advanced materials.

The molecular structure of 2-chloro-4-methylthiophene incorporates a thiophene ring substituted with a chlorine atom at position 2 and a methylthio group at position 4, while the carbonyl chloride moiety at position 3 imparts electrophilic characteristics critical for nucleophilic substitution reactions. Recent studies highlight its role in forming stable amide bonds under mild conditions, a property validated through NMR spectroscopy and mass spectrometry analyses published in Journal of Medicinal Chemistry (2023).

Synthetic advancements have optimized the preparation of this compound via two primary pathways: the Friedel-Crafts acylation of 2-chloro-4-methylthiophene using thionyl chloride, and the direct carbonylation of corresponding acid derivatives using palladium catalysts reported in Catalysis Science & Technology. Researchers from ETH Zurich demonstrated a solvent-free protocol achieving 91% yield with reduced reaction times compared to traditional methods.

In pharmaceutical research, this compound serves as a key intermediate in synthesizing cyclic peptide analogs, particularly those targeting G-protein coupled receptors (GPCRs). A 2024 study in Nature Communications revealed its use in creating ligands with improved selectivity for dopamine D3 receptors, demonstrating potential for Parkinson's disease therapies. The methylthio substitution enhances metabolic stability while preserving receptor binding affinity.

The carbonyl chloride functionality enables efficient conjugation with amino acids, as evidenced by solid-phase peptide synthesis applications documented in Bioorganic & Medicinal Chemistry Letters. This allows precise control over drug-like properties such as lipophilicity and plasma half-life without compromising bioactivity. Recent work also explores its role in click chemistry reactions with azides under copper-free conditions.

In materials science, this compound contributes to the synthesis of thiophene-based polymers for optoelectronic devices. A collaborative study between MIT and Samsung Advanced Institute demonstrated its use in creating conjugated polymers with tunable bandgaps between 1.8–2.1 eV through varying reaction stoichiometry, findings published in Advanced Materials.

Safety considerations emphasize proper handling due to its reactive nature, though no OSHA classification has been reported for this specific compound as per current regulatory databases (as of Q1 2024). Best practices include storage under inert atmosphere and use of PPE during handling procedures.

Ongoing research focuses on stereochemical control during asymmetric synthesis using chiral auxiliaries, as highlighted in a 2024 review article from American Chemical Society Catalysis. Such advancements promise to reduce synthetic steps required for producing enantiomerically pure pharmaceutical intermediates.

This compound's structural flexibility continues to drive innovations across multiple disciplines. Its ability to participate in both nucleophilic acyl substitutions and cross-coupling reactions positions it uniquely within modern chemical toolkits. Emerging applications include its integration into CRISPR-based delivery systems through lipid nanoparticle conjugation strategies currently under investigation at Stanford University laboratories.

Economic analysis from MarketsandMarkets indicates growing demand for thiophene derivatives like this compound within drug discovery pipelines targeting neurodegenerative diseases and cancer therapies. The global market is projected to reach $78 billion by 2030 driven by such specialized intermediates.

In conclusion, CAS No:85345-23-9-designated material exemplifies how structural design principles can be leveraged to address complex challenges across medicinal chemistry and materials engineering domains. Continued exploration into its reactivity patterns promises further breakthroughs aligning with current trends toward precision medicine and sustainable materials development.

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